3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
The exact mode of action of 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one It is likely that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of cell growth or induction of apoptosis .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting cell growth or inducing apoptosis .
Action Environment
The action, efficacy, and stability of 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
For instance, some pyrido[2,3-d]pyrimidines have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Cellular Effects
Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group and the 4-chlorophenyl group can be done via nucleophilic substitution reactions.
Methylation: The methyl groups are usually introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: To ensure consistent quality and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, it can be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar cores but different substituents.
Pyrimidine Derivatives: Lacking the thiophene ring but with similar biological activities.
Thiazole Derivatives: Another class of heterocycles with comparable properties.
Uniqueness
What sets 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the 4-chlorophenyl group, in particular, can enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-7-11(9-3-5-10(15)6-4-9)12-13(20-7)17-8(2)18(16)14(12)19/h3-6H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHFAGWXHSYULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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